molecular formula C9H5BrINO B571975 6-Bromo-3-iodoquinolin-4-OL CAS No. 1260886-58-5

6-Bromo-3-iodoquinolin-4-OL

Cat. No.: B571975
CAS No.: 1260886-58-5
M. Wt: 349.953
InChI Key: RTVKEUFMIJMMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-iodoquinolin-4-OL is a heterocyclic organic compound with the molecular formula C9H5BrINO. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. The presence of bromine and iodine atoms in the molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodoquinolin-4-OL typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-iodoquinolin-4(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodoquinolin-4-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

6-Bromo-3-iodoquinolin-4-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodoquinolin-4-OL depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinolin-4(1H)-one
  • 3-Iodoquinolin-4(1H)-one
  • 6-Chloro-3-iodoquinolin-4(1H)-one

Uniqueness

6-Bromo-3-iodoquinolin-4-OL is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions

Properties

IUPAC Name

6-bromo-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVKEUFMIJMMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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